molecular formula C18H27BrN2O3 B1407845 Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate CAS No. 1467060-86-1

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate

Cat. No. B1407845
M. Wt: 399.3 g/mol
InChI Key: UWRQJYUBWWCZEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate involved a mixture of N-Bocpiperzine and triethyl amine placed in acetonitrile and stirred for 4 hours. The mixture was then cooled to 0 °C, and ethylbromoacetate was added dropwise over a period of 15 minutes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

Scientific Research Applications

Synthetic and Environmental Applications

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is a compound that can be found in discussions related to synthetic routes for pharmaceuticals, as well as its relevance in environmental contexts. The synthesis of such compounds often involves complex chemical reactions aimed at creating molecules with specific properties or activities. For example, the synthetic pathways for drugs like vandetanib involve steps that may include similar compounds for intermediate stages, highlighting their role in developing pharmaceuticals with higher yields and commercial value (Mi, 2015). Moreover, the environmental occurrence and fate of related synthetic phenolic antioxidants (SPAs) have been extensively studied, emphasizing the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic and Pharmacological Insights

Piperazine derivatives, including those related to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, are of significant interest in medicinal chemistry due to their wide range of therapeutic applications. These applications include, but are not limited to, antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory uses. The modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules, underscoring the importance of structural modifications in drug design (Rathi et al., 2016).

Environmental Impacts and Ecotoxicity

The degradation products of compounds similar to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, such as 4-tert-octylphenol, have been analyzed for their environmental water pollution, endocrine interference, and ecotoxicity. These studies suggest that while some degradation products may be more toxic than the parent compounds, newer removal techniques and further research into their effects are necessary for understanding and mitigating their environmental impact (Olaniyan et al., 2020).

Safety And Hazards

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-12-10-20(11-13-21)9-4-14-23-16-7-5-15(19)6-8-16/h5-8H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRQJYUBWWCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-4-(3-bromopropoxy)benzene (300 mg, 1.02 mmol) and tert-butyl piperazine-1-carboxylate (144 mg, 1.02 mmol) in acetonitrile (6.0 mL) was added Cs2CO3 (365 mg, 1.10 mmol). The mixture was stirred at 75° C. for 5 hours. The mixture was poured into ethyl acetate and washed with water. The organic phase was dried over sodium sulfate, filtered, and concentrated to give the title compound (300 mg, 75% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.40 (d, 2H), 6.75 (d, 2H), 3.95 (m, 2H), 3.42 (m, 4H), 2.54 (t, 2H), 2.40 (m, 4H), 2.01-1.89 (m, 2H), 1.50-1.40 (s, 9H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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